N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
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Description
Synthesis Analysis
The synthesis of related thiazole and pyridine compounds often involves catalyzed reactions or specific conditions that promote cyclization or functionalization. For example, manganese(II) catalyzed reactions were employed to synthesize derivatives involving thiadiazole structures through cyclization processes, demonstrating a method that could potentially apply to the target compound (Dani et al., 2013). Another approach utilized hypervalent iodine for oxidative C–H functionalization to synthesize biologically potent thiazol-2-amines, indicating a metal-free strategy that may be relevant for synthesizing N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine (Mariappan et al., 2016).
Molecular Structure Analysis
The molecular structure of thiazole and pyridine derivatives has been elucidated through techniques like X-ray crystallography and DFT studies. Such analyses reveal the stabilization of these compounds via intramolecular and intermolecular hydrogen bonding, providing insights into the structural characteristics that could be expected for the target compound. The geometry optimization and comparison with X-ray data offer valuable information on the stability and electronic properties of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thiazole and pyridine compounds encompasses a broad range of reactions, including cyclization, condensation, and functionalization. These reactions often lead to the formation of various derivatives with potential biological activities, as demonstrated in studies exploring the synthesis and reactivity of related compounds (Mohamed, 2021). Understanding these reactions can provide insights into the potential chemical behavior of N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine.
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystallization behavior and solid-state structure are determined through X-ray crystallography, highlighting how intramolecular interactions affect the physical state (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the behavior of thiazole and pyridine derivatives. Studies on similar compounds provide a foundation for predicting the reactivity and stability of N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, as well as its potential interactions with other chemicals (Mohamed, 2021).
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of thiazoles and their derivatives, including compounds structurally related to N-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, demonstrates significant antimicrobial activities. These compounds have been explored for their potential use in combating various bacterial and fungal pathogens (Wardkhan et al., 2008).
- Research into the reactivity of similar thiazole compounds with different chemical reagents has led to the development of novel compounds with antimicrobial properties (Mohareb et al., 2002).
- A study on the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via hypervalent iodine-promoted regioselective oxidative C–H functionalization highlights a metal-free approach to creating biologically potent molecules (Mariappan et al., 2016).
Material Science Applications
- The efficiency enhancement of bulk heterojunction photovoltaic cells through the incorporation of alcohol-soluble conjugated polymer interlayers, including related compounds, showcases the potential of thiazole derivatives in improving renewable energy technologies (Chen et al., 2012).
Chemical Properties and Reactivity
- The existence of dynamic tautomerism and divalent N(I) character in compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which share core similarities with the compound , has been explored to understand their electron distribution, tautomeric preferences, and protonation energy, contributing significantly to the field of computational chemistry (Bhatia et al., 2013).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-14-5-3-13(4-6-14)18-16-19-15(11-21-16)12-7-9-17-10-8-12/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRANWQYXWUEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-4-(pyridin-4-YL)-1,3-thiazol-2-amine |
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